![molecular formula C16H24O5 B13701213 methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)
methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular arrangement, which includes a dioxolane ring fused to a hexahydro-naphthalene system. The presence of multiple functional groups, such as the ester and ketone, makes this compound an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor molecule containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the spiro structure. Additionally, the reaction may be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)
- Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)
- Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)
Uniqueness
Methyl 5’,8’a-dimethyl-1’-oxospiro[1,3-dioxolane-2,6’-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C16H24O5 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate |
InChI |
InChI=1S/C16H24O5/c1-10-12-5-4-11(14(18)19-3)13(17)15(12,2)6-7-16(10)20-8-9-21-16/h10-12H,4-9H2,1-3H3 |
Clave InChI |
OGIZQPXUJJVHTC-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C(=O)C2(CCC13OCCO3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


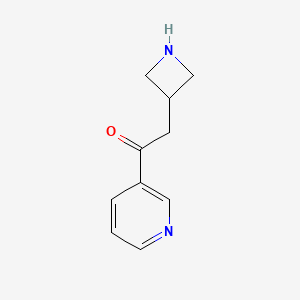
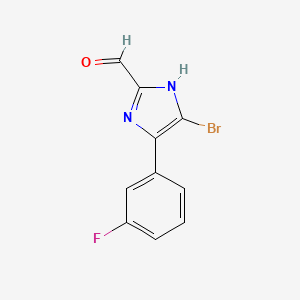

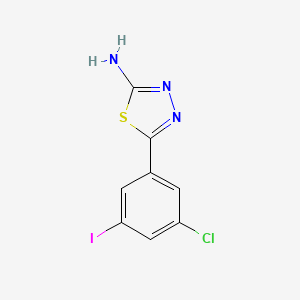
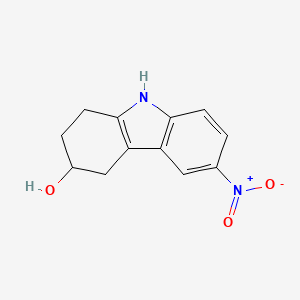
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)


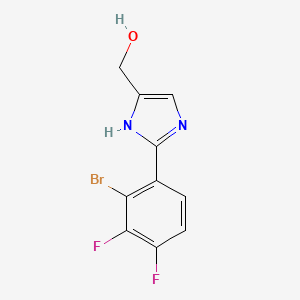
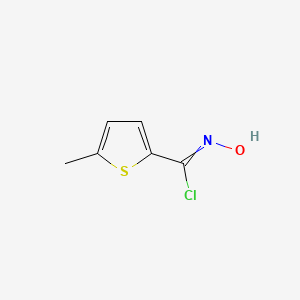
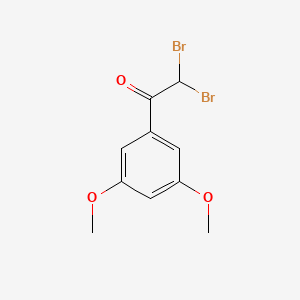


![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
